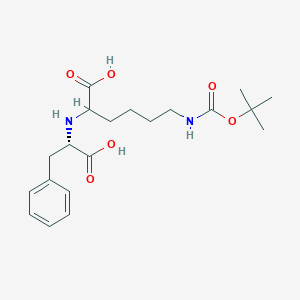

Boc-CA-phe

Beschreibung

Structure

3D Structure

Eigenschaften

CAS-Nummer |

121635-44-7 |

|---|---|

Molekularformel |

C20H30N2O6 |

Molekulargewicht |

394.5 g/mol |

IUPAC-Name |

2-[[(1S)-1-carboxy-2-phenylethyl]amino]-6-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid |

InChI |

InChI=1S/C20H30N2O6/c1-20(2,3)28-19(27)21-12-8-7-11-15(17(23)24)22-16(18(25)26)13-14-9-5-4-6-10-14/h4-6,9-10,15-16,22H,7-8,11-13H2,1-3H3,(H,21,27)(H,23,24)(H,25,26)/t15?,16-/m0/s1 |

InChI-Schlüssel |

KNSVUGKGZODIPY-LYKKTTPLSA-N |

SMILES |

CC(C)(C)OC(=O)NCCCCC(C(=O)O)NC(CC1=CC=CC=C1)C(=O)O |

Isomerische SMILES |

CC(C)(C)OC(=O)NCCCCC(C(=O)O)N[C@@H](CC1=CC=CC=C1)C(=O)O |

Kanonische SMILES |

CC(C)(C)OC(=O)NCCCCC(C(=O)O)NC(CC1=CC=CC=C1)C(=O)O |

Synonyme |

Boc-CA-Phe N-(1-carboxy-5-tert-butoxycarbonylaminopentyl)-phenylalanine |

Herkunft des Produkts |

United States |

Sophisticated Synthetic Methodologies for Boc Protected Phenylalanine Derivatives

Strategic Application of the Boc-Strategy in Contemporary Organic and Peptide Synthesis

The Boc-strategy is a cornerstone in organic and peptide synthesis, offering a robust and reliable method for reversible amine protection. Its widespread adoption stems from the ease of introduction and removal of the Boc group, which allows for precise control over reaction pathways.

Advanced Approaches for the Formation of N-Boc-Protected Amines and Amino Acids

The formation of N-Boc-protected amines and amino acids, including phenylalanine derivatives, typically involves the reaction of the free amino acid with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base organic-chemistry.orggoogle.com. This reaction can be conducted under either aqueous or anhydrous conditions organic-chemistry.org.

Common Methods for N-Boc Protection:

Boc₂O with a Base: This is a widely used method, often performed in mixed solvents like dioxane and water under alkaline conditions controlled by NaOH or NaHCO₃ . For amines with higher nucleophilicity, direct reaction with Boc₂O in methanol (B129727) without an additional base is also effective .

Active Esters and Derivatives: Other Boc derivatives such as Boc-ONH₂ and Boc-N₃ can also be utilized for the introduction of the Boc group organic-chemistry.org.

Catalytic Approaches:

Ionic liquids, specifically 1-alkyl-3-methylimidazolium cation-based systems, can efficiently catalyze N-tert-butyloxycarbonylation of amines with excellent chemoselectivity organic-chemistry.org.

1,1,1,3,3,3-hexafluoroisopropanol (HFIP) serves as both solvent and catalyst for a simple, efficient, and chemoselective mono-N-Boc protection organic-chemistry.org.

Perchloric acid adsorbed on silica-gel (HClO₄–SiO₂) provides a highly efficient, inexpensive, and reusable catalytic system for N-tert-butoxycarbonylation under solvent-free conditions at room temperature organic-chemistry.org.

Catalytic amounts of iodine can also facilitate the protection of various aryl and aliphatic amines using Boc₂O under solvent-free conditions organic-chemistry.org.

Electrochemical Carboxylation: Recent advancements include the electrochemical reductive carboxylation of N-Boc-α-aminosulfones with CO₂, offering a green and efficient synthetic route to N-Boc-α-amino acids researchgate.net.

N-Boc-L-phenylalanine, a key Boc-protected phenylalanine derivative, can be synthesized from D-phenylalanine and di-tert-butyl dicarbonate, often with guanidine (B92328) hydrochloride in ethanol (B145695) chemicalbook.com. Once formed, most Boc-amino acids can be crystallized and stored for extended periods without decomposition google.com.

Design and Implementation of Orthogonal Protection Strategies in Complex Peptide Synthesis

Orthogonal protection is a fundamental strategy in organic synthesis, particularly crucial for complex molecules like peptides where multiple functional groups require selective manipulation fiveable.meorganic-chemistry.org. It involves employing two or more protecting groups that can be removed independently without affecting other protected functionalities fiveable.me.

In peptide synthesis, the Boc-strategy is often discussed in conjunction with benzyl (B1604629) (Bzl) protecting groups for side chains (Boc/Bzl scheme) peptide.compeptide.combeilstein-journals.org. While both Boc and Bzl groups are acid-labile, they are removed under different acid strengths (Boc by moderate acid like 50% TFA in DCM, Bzl by strong acids like HF or TFMSA), making this a "quasi-orthogonal" system rather than truly orthogonal peptide.compeptide.combeilstein-journals.orgbiosynth.com.

In contrast, the Fmoc/tBu (fluorenylmethyloxycarbonyl/tert-butyl) strategy is considered truly orthogonal, as the Fmoc group is base-labile (e.g., piperidine) and the tBu-based side-chain protecting groups are acid-labile (e.g., TFA) organic-chemistry.orgfiveable.meorganic-chemistry.orgpeptide.combiosynth.comiris-biotech.dejmcs.org.mxnih.govbachem.com. This orthogonality allows for selective deprotection of the N-terminus without affecting side-chain protection, which is vital for the stepwise addition of amino acids in SPPS fiveable.meorganic-chemistry.org.

The choice between Boc/Bzl and Fmoc/tBu depends on the peptide sequence and desired modifications. Boc/Bzl is often preferred for long or difficult sequences and base-sensitive peptides, while Fmoc/tBu is advantageous for acid-sensitive peptides and those requiring side-chain modifications peptide.combiosynth.com.

Solid-Phase Peptide Synthesis (SPPS) Protocols Utilizing Boc-Protected Phenylalanine Derivatives

Solid-Phase Peptide Synthesis (SPPS), pioneered by R.B. Merrifield, revolutionized peptide synthesis by anchoring the growing peptide chain to an insoluble resin support peptide.combeilstein-journals.orgiris-biotech.demasterorganicchemistry.com. This allows for efficient removal of excess reagents and byproducts through simple filtration and washing steps, making purification of intermediates unnecessary beilstein-journals.orgiris-biotech.debachem.com. The Boc-strategy was integral to the early development and continues to be utilized in SPPS masterorganicchemistry.compeptide.com.

Optimized Procedures for C-Terminal Phenylalanine Attachment to Resin Supports

The initial step in SPPS is the attachment of the C-terminal amino acid to the resin peptide.comiris-biotech.de. For Boc-SPPS, several resin types are commonly employed for C-terminal phenylalanine attachment:

Merrifield Resin (Chloromethylpolystyrene): This is a classical resin for Boc-based SPPS. The first amino acid is typically introduced as its cesium salt to ensure racemization-free esterification chempep.com. Earlier methods used the triethylammonium (B8662869) salt, but this could lead to quaternary salt formation with the resin, limiting its utility chempep.com. The benzyl ester linkage formed with Merrifield resin can be partially cleaved during subsequent Boc deprotection steps, potentially leading to peptide loss chempep.com.

PAM Resin (Phenylacetamidomethyl Resin): To mitigate peptide loss observed with Merrifield resin, the PAM resin incorporates a phenylacetamido linker, providing increased stability to the peptide-resin linkage chempep.com. Boc-amino acid-PAM handles are preformed and then coupled to an aminomethyl resin chempep.com.

BHA Resin (Benzhydrylamine Resin) and MBHA Resin (4-Methylbenzhydrylamine Resin): These resins are primarily used for the preparation of peptide amides chempep.com. MBHA resin, introduced by Stewart and Matsueda, offers an optimal balance between stability towards TFA (for Boc deprotection) and lability towards HF (for final cleavage) chempep.com. The coupling of the first amino acid to BHA or MBHA resins is typically achieved using standard coupling protocols with reagents like DCC/HOBt, HBTU, or TBTU chempep.com.

The substitution level of the resin, typically ranging from 0.5 to 1.0 mmol/g, can influence synthesis efficiency, with lower substitution sometimes preferred for certain sequences chempep.com.

Development of Efficient N-alpha Deprotection and In Situ Neutralization Methodologies

In Boc-SPPS, the N-alpha Boc protecting group is removed at each cycle to allow for the coupling of the next amino acid peptide.comiris-biotech.de. This deprotection is achieved using strong acids, most commonly trifluoroacetic acid (TFA), often as a 50% solution in dichloromethane (B109758) (DCM) or even 100% TFA peptide.compeptide.combeilstein-journals.orgchempep.comresearchgate.net.

Upon Boc deprotection, the deprotected amine exists as a TFA salt peptide.compeptide.com. Before the next amino acid can be coupled, this salt must be converted back to the free amine peptide.compeptide.com. Classically, this involved a separate neutralization step, typically by treating the resin-peptide with a 50% solution of diisopropylethylamine (DIEA) in DCM, followed by washes peptide.compeptide.com.

The development of in situ neutralization methodologies significantly improved the efficiency of Boc-SPPS peptide.compeptide.compeptide.comresearchgate.net. This approach involves performing neutralization simultaneously with the coupling reaction researchgate.net. Pioneering work by Castro and coworkers utilized BOP/DIEA for in situ neutralization, while Kent and Alewood developed protocols using HATU or HBTU coupling reagents peptide.compeptide.compeptide.com. In situ neutralization offers several advantages:

Time-saving: It eliminates the need for separate neutralization and washing procedures peptide.com.

Improved Coupling Yields: It can enhance coupling yields, particularly for "difficult" sequences prone to aggregation peptide.compeptide.comresearchgate.net. By minimizing the time the deprotected resin-peptide is in a neutral state, it presumably reduces aggregation peptide.com.

Reduced Racemization: In situ neutralization protocols have been shown to prevent racemization in the base-catalyzed coupling step researchgate.net.

These protocols often employ high concentrations (>0.2 M) of Boc-amino acid-OBt esters along with a base for rapid coupling, and 100% TFA for quick Boc group removal researchgate.net.

Strategies for Enhancing Coupling Yields and Mitigating Side Reactions in Boc-SPPS

Achieving high coupling yields and minimizing undesirable side reactions are critical for successful peptide synthesis. Several strategies are employed in Boc-SPPS:

High Reagent Concentrations: Using high concentrations of amino acid active esters (e.g., >0.2 M Boc-amino acid-OBt esters) drives coupling reactions to completion, improving yields beilstein-journals.orgresearchgate.netuzh.ch.

In Situ Neutralization: As discussed, this method significantly increases the efficiency of chain assembly, especially for "difficult" sequences that tend to aggregate peptide.comresearchgate.net. Protonation of the peptide during deprotection disrupts hydrogen bonding responsible for aggregation, and in situ neutralization ensures rapid coupling before aggregation can re-occur peptide.com.

Scavengers: During Boc deprotection with TFA, tert-butyl carbonium ions are formed peptide.com. These highly reactive cations can react with nucleophilic residues like Tryptophan (Trp), Cysteine (Cys), or Methionine (Met), leading to undesired peptide side products peptide.comdrivehq.com. The addition of scavengers, such as 0.5% dithioethane (DTE) or thiophenol, to the cleavage solution traps these tert-butyl cations, preventing side reactions organic-chemistry.orgpeptide.comdrivehq.com.

Capping: After each coupling step, unreacted free amines on the resin can be "capped" (e.g., by acetylation) to prevent the formation of deletion sequences (peptides missing one or more amino acids) iris-biotech.dechempep.com.

Addressing Specific Side Reactions:

Pyrrolidonecarboxylic acid formation: This can occur from Glutamine (Gln) residues in hot TFA-DMF; optimized in situ neutralization protocols have been developed to eliminate this researchgate.net.

Chain Termination: Side reactions like chain termination by reaction with excess HBTU or by acetylation from acetic acid impurities in commercial Boc-amino acids have been studied and mitigated through protocol optimization researchgate.net.

Racemization: While Boc protection generally suppresses racemization during activation and coupling, careful selection of coupling reagents and conditions is important nih.govmasterorganicchemistry.com. The use of cesium salts for C-terminal attachment to Merrifield resin specifically aims to ensure racemization-free esterification chempep.com.

The continuous development of these strategies ensures the efficient and high-purity synthesis of complex peptides using Boc-protected phenylalanine derivatives.

Solution-Phase Synthesis Techniques for Diverse Boc-Protected Phenylalanine Analogues

Solution-phase synthesis is a fundamental approach for preparing Boc-protected phenylalanine derivatives, offering advantages in scalability and purification for certain compounds. The key step in Boc protection involves reacting the amino acid with di-tert-butyl dicarbonate (Boc₂O), a highly reactive and safe reagent, often in the presence of a base in aqueous organic solvent mixtures orgsyn.orgorganic-chemistry.orggoogle.com. This acylation typically proceeds efficiently without stringent pH control orgsyn.org.

For instance, the preparation of N-tert-butoxycarbonyl-L-phenylalanine can be achieved by adding L-phenylalanine to a solution of di-tert-butyl dicarbonate in tert-butyl alcohol, followed by stirring overnight at room temperature. This process leads to the formation of the N-Boc-protected amino acid in high yields (78–87%) orgsyn.org.

Table 1: General Boc Protection Conditions for L-Phenylalanine

| Reactant 1 | Reactant 2 | Solvent | Base (if applicable) | Temperature | Time | Yield (%) | Reference |

| L-Phenylalanine | Di-tert-butyl dicarbonate (Boc₂O) | tert-Butyl alcohol | - | Room Temperature | Overnight | 78-87 | orgsyn.org |

| Amine/Amino Acid | Boc₂O | Aqueous organic solvent mixtures | Base | Not specified | Not specified | Very good | organic-chemistry.org |

Chemical Synthesis of Specialized Derivatives, e.g., N-Boc-N-Hydroxymethyl-L-phenylalaninal

The synthesis of specialized Boc-protected phenylalanine derivatives often involves modifications to the side chain or the introduction of additional functional groups. A notable example is N-Boc-N-Hydroxymethyl-L-phenylalaninal, which serves as a chiral synthon for the preparation of threo-β-amino-α-hydroxy acids researchgate.netorgsyn.org.

The procedure for synthesizing N-Boc-N-Hydroxymethyl-L-phenylalaninal typically begins with N-Boc-L-phenylalanine, which is reacted with paraformaldehyde in toluene (B28343) in the presence of a catalytic amount of (1S)-(+)-10-camphorsulfonic acid orgsyn.org. The reaction mixture is heated with stirring using a Dean-Stark trap to remove water, facilitating the formation of an intermediate oxazolidinone orgsyn.org. The N-hydroxymethyl group is introduced by treating N-Boc-α-amino acids with formaldehyde (B43269) in the presence of an acid catalyst, followed by reduction with diisobutylaluminum hydride (DIBALH) researchgate.net. This N-protected N-hydroxymethyl α-amino aldehyde exhibits remarkable configurational stability due to its equilibrium shift towards a five-membered cyclic hemiacetal orgsyn.org.

Table 2: Synthesis of N-Boc-N-Hydroxymethyl-L-phenylalaninal

| Starting Material | Reagents | Solvent | Catalyst | Conditions | Intermediate / Product | Reference |

| N-Boc-L-phenylalanine | Paraformaldehyde | Toluene | (1S)-(+)-10-camphorsulfonic acid | Heating with Dean-Stark trap (130 °C, 40 min) | (4S)-4-Benzyl-3-[(1,1-dimethylethoxy)carbonyl]-5-oxazolidinone (87% yield) | orgsyn.org |

| N-Boc-α-amino acids | Formaldehyde, Acid catalyst, then DIBALH | Not specified | Acid catalyst | Not specified | N-hydroxymethyl α-amino aldehydes | researchgate.net |

Preparation of N-Protected Amino Acid Amides (e.g., Boc-Phe-NH2)

N-protected amino acid amides, such as Boc-Phe-NH2, are important building blocks in peptide synthesis. Their preparation often involves coupling the N-protected amino acid with ammonia (B1221849) or an amine. Enzymatic methods have shown high efficiency for synthesizing such amides, particularly dipeptide amides.

For instance, the dipeptide Boc-Phe-Phe-NH2 has been synthesized with a high yield of 96% using the solvent-stable protease WQ9-2 in a monophase medium nih.gov. Similarly, Boc-Trp-Phe-NH2 was efficiently prepared by protease WQ9-2 in a 20% methanol medium, achieving a high yield of 97.1% researchgate.net. These enzymatic approaches offer advantages in terms of high yields and productivity, sometimes without the need for intermediate purification nih.gov.

Table 3: Enzymatic Synthesis of Boc-Protected Phenylalanine Amides

| Product | Enzyme / Protease | Solvent Medium | Yield (%) | Reference |

| Boc-Phe-Phe-NH2 | Protease WQ9-2 | Monophase medium | 96 | nih.gov |

| Boc-Trp-Phe-NH2 | Protease WQ9-2 | 20% Methanol medium | 97.1 | researchgate.net |

Advanced Methods for Synthesizing Hybrid Peptidomimetics Incorporating Boc-Phe Moieties

Hybrid peptidomimetics, which incorporate non-natural amino acids or modified peptide backbones, are designed to enhance properties such as proteolytic stability and receptor affinity. Boc-protected phenylalanine moieties are frequently integrated into these complex structures.

Advanced synthetic methods for such peptidomimetics include:

Imide-Tethered Peptidomimetics: These can be synthesized by coupling in situ generated selenocarboxylates of Nα-protected amino acids, such as Boc-Phe-OH, with Nα-protected amino acid azides rsc.org. This method provides a simple and efficient route to imide-tethered structures rsc.org.

Peptidomimetics with Modified Backbones: The incorporation of β-amino acids into peptide sequences, often with Boc protection, can lead to α/β-peptides that exhibit increased resistance to protease degradation and improved conformational stability mdpi.com.

Fullerene-Substituted Phenylalanine Derivatives: These specialized hybrid structures can be prepared by the condensation of 1,2-(4′-oxocyclohexano)fullerene with ester or Boc-protected (4-amino)phenylalanine rsc.org.

Opioid-Neurotensin Hybrid Peptidomimetics: In the design of complex hybrid peptides, the Boc group is often used for N-terminal protection, yielding building blocks compatible with solid-phase peptide synthesis (SPPS) acs.org.

Hydrazino Peptidomimetics: These are an important class of peptidic foldamers. The synthesis involves incorporating Nα-benzyl protected or unprotected hydrazino derivatives of α-amino acids, which can be challenging but lead to promising biological activities researchgate.net.

Glycopeptidomimetics: Boc-protected N-linked glycopeptide monomers serve as crucial building blocks for the solid-phase synthesis of glycopeptides or glycopeptidomimetics researchgate.net.

These advanced methodologies highlight the versatility of Boc-protected phenylalanine derivatives as key components in the construction of sophisticated chemical entities with diverse applications.

In Depth Structural Characterization and Advanced Conformational Analysis of Boc Protected Phenylalanine Compounds

State-of-the-Art Experimental Techniques for Precise Structural Elucidation

Precise structural elucidation of Boc-protected phenylalanine compounds relies on a suite of advanced experimental techniques, each offering unique insights into molecular architecture and dynamics.

X-ray Crystallography for Detailed Crystal Structure Determination of Boc-Protected Dipeptides (e.g., Boc-Val-Phe-OMe)

For instance, the crystal structure of Boc-Val-Phe-OMe has been determined using X-ray diffraction methods. Crystals of Boc-Val-Phe-OMe are orthorhombic, belonging to the space group P2(1)2(1)2(1), with unit cell dimensions a = 11.843(2) Å, b = 21.493(4) Å, and c = 26.676(4) Å, and a volume (V) of 6790 ų. The structure was refined to an R-value of 6.8% for 3288 observed reflections. In the asymmetric unit, three crystallographically independent peptide molecules were observed, all exhibiting an extended conformation. The side chain of the Val2 residue showed two different conformations within these molecules. nih.govnih.gov

Table 1: Crystallographic Data for Boc-Val-Phe-OMe (Illustrative Example)

| Parameter | Value | Source |

| Crystal System | Orthorhombic | nih.gov |

| Space Group | P2(1)2(1)2(1) | nih.gov |

| a (Å) | 11.843(2) | nih.gov |

| b (Å) | 21.493(4) | nih.gov |

| c (Å) | 26.676(4) | nih.gov |

| V (ų) | 6790 | nih.gov |

| R-value | 6.8% | nih.gov |

| Conformation | Extended | nih.gov |

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Conformational Analysis (1D and 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for investigating the solution-state conformation and dynamics of Boc-protected phenylalanine compounds. Both 1D (¹H, ¹³C) and 2D (e.g., COSY, HSQC, NOESY) NMR techniques provide detailed information on chemical shifts, coupling constants, and spatial proximities, which are critical for assigning resonances and elucidating molecular structure and conformational preferences in solution.

For Boc-Val-Phe-OMe, ¹H and ¹³C NMR spectra have been reported and used for characterization rsc.org. Similarly, ¹H NMR spectra for Boc-L-phenylalanine methyl ester (Boc-Phe-OMe) are available, showing characteristic signals for the tert-butyl group, phenylalanine aromatic protons, and methyl ester protons nih.gov. ¹³C NMR spectra provide insights into the carbon framework, including the carbonyl carbons, aromatic carbons, and aliphatic carbons of the Boc group and amino acid residues chemicalbook.com. Two-dimensional NMR techniques, such as HSQC, correlate carbon and proton signals, aiding in complex spectral assignments hmdb.ca.

While specific NMR data for Boc-CA-phe (N-(1-carboxy-5-tert-butoxycarbonylaminopentyl)-phenylalanine) are not detailed in the provided search results, these NMR techniques would be routinely applied to confirm its structure, identify all proton and carbon environments, and assess its conformational flexibility in solution. For instance, the Boc group typically shows a singlet around 1.4-1.5 ppm in the ¹H NMR spectrum ptfarm.pl.

Table 2: Illustrative ¹H NMR Chemical Shifts for Boc-Protected Phenylalanine Derivatives (in CDCl₃)

| Proton Type | Chemical Shift (δ, ppm) | Multiplicity | Integration | Compound Example (Source) |

| Boc tert-butyl | 1.49-1.54 | s | 9H | Boc-Pro-Gly-Leu-OMe ptfarm.pl |

| Phenylalanine α-CH | 4.59-4.52 | m | 1H | Boc-Ser-Phe-Ala-Phe-OMe ptfarm.pl |

| Phenylalanine β-CH₂ | 2.80-2.78, 3.00-2.98 | d, d | 2H | Boc-Ser-Phe-Ala-Phe-OMe ptfarm.pl |

| Phenylalanine Aromatic H | 7.07-7.30 | m | 5H | Boc-Gly-Phe-OMe ntu.ac.uk |

| Amide NH | 6.03-8.88 | br. s | 1H | Various Boc-peptides ptfarm.pl |

| Ester OCH₃ | 3.54-3.73 | s | 3H | Boc-Ser-Phe-Ala-Phe-OMe ptfarm.pl |

Vibrational Spectroscopy (e.g., IR) for Molecular Fingerprinting and Hydrogen Bonding Analysis

Vibrational spectroscopy, particularly Infrared (IR) spectroscopy, provides a molecular fingerprint of a compound, revealing characteristic functional groups and their vibrational modes. It is especially useful for identifying amide bonds, carbonyl stretching frequencies, and detecting hydrogen bonding interactions.

For Boc-protected peptides, IR spectra typically show strong absorption bands for the C=O stretch of the Boc group (urethane carbonyl), amide I (C=O stretch of the peptide bond), and amide II (N-H bend and C-N stretch of the peptide bond). The N-H stretching vibrations are also prominent and can indicate the presence and strength of hydrogen bonds. For instance, IR spectra of Boc-Phe-OMe show characteristic ATR-IR spectra nih.gov. For other Boc-protected peptides, N-H stretching vibrations are observed around 3123-3337 cm⁻¹, and C=O stretching vibrations (ester, amide) are seen in the 1600-1750 cm⁻¹ range ptfarm.plntu.ac.uk.

The presence of intramolecular hydrogen bonds can be inferred from shifts in the N-H and C=O stretching frequencies. Strong intramolecular hydrogen bonds typically lead to a lowering of the N-H stretching frequency. For this compound, IR spectroscopy would be used to confirm the presence of the Boc protecting group, the peptide linkage, and the carboxylic acid functionalities within the "CA" linker.

Table 3: Illustrative IR Spectral Data for Boc-Protected Phenylalanine Derivatives

| Functional Group | Wavenumber (cm⁻¹) | Assignment/Observation | Compound Example (Source) |

| N-H stretch | 3123-3337 | Amide N-H stretch | Various Boc-peptides ptfarm.pl |

| C=O stretch | 1750 | Ester C=O stretch | Boc-Ser-Phe-OMe ptfarm.pl |

| C=O stretch | 1632-1644 | Amide C=O stretch | Boc-Ser-Phe-OMe ptfarm.pl |

| C=O stretch | 1688 | Amide C=O stretch | BOC-PheTyr-OMe hmdb.ca |

| C-H stretch | 3052 | Aromatic C-H stretch | Boc-Ser-Phe-OMe ptfarm.pl |

| C-H bend | 1365-1390 | tert-butyl C-H bend | Boc-Ser-Phe-OMe ptfarm.pl |

Investigation of Conformational Landscapes and Preferred Molecular Orientations

Understanding the conformational landscape of this compound is essential for predicting its behavior in different environments and its potential for molecular recognition.

Analysis of Peptide Backbone Conformation and Key Torsional Angles (Phi, Psi, Omega)

The conformation of a peptide backbone is primarily described by the dihedral angles phi (Φ), psi (Ψ), and omega (Ω). These angles dictate the rotation around the N-Cα, Cα-C', and C'-N bonds, respectively. For Boc-protected peptides, the urethane (B1682113) moiety also has characteristic torsion angles.

For Boc-Val-Phe-OMe, X-ray crystallography has shown that all three independent molecules in the asymmetric unit adopt an extended conformation nih.gov. In another study on t-Boc-glycyl-L-phenylalanine, the peptide unit was found to be trans planar, nearly perpendicular to the urethane moiety. The backbone torsion angles were reported as ω₀ = -176.9°, Φ₁ = -88.0°, Ψ₁ = -14.5°, ω₁ = 176.4°, Φ₂ = -164.7°, and Ψ₂ = 170.3° nih.govresearchgate.net. The phenylalanine side chain conformation was characterized by χ₁ = 52.0° and χ₂ = 85.8° nih.govresearchgate.net. These values indicate specific orientations of the peptide bonds and side chains.

For this compound (N-(1-carboxy-5-tert-butoxycarbonylaminopentyl)-phenylalanine), the presence of the "CA" linker, which includes a hexanoic acid derivative, would significantly influence its conformational flexibility compared to simpler dipeptides. The additional methylene (B1212753) units in the linker would allow for greater rotational freedom, potentially leading to a more diverse range of accessible conformations in solution. X-ray crystallography would reveal its preferred solid-state conformation, while NMR techniques like NOESY would provide insights into solution-state dynamics and preferred orientations.

Table 4: Illustrative Backbone Torsion Angles for t-Boc-Glycyl-L-Phenylalanine

| Torsion Angle | Value (degrees) | Description | Source |

| ω₀ | -176.9 | Urethane C'-N bond | nih.govresearchgate.net |

| Φ₁ | -88.0 | N-Cα bond (Glycine) | nih.govresearchgate.net |

| Ψ₁ | -14.5 | Cα-C' bond (Glycine) | nih.govresearchgate.net |

| ω₁ | 176.4 | Peptide C'-N bond | nih.govresearchgate.net |

| Φ₂ | -164.7 | N-Cα bond (Phenylalanine) | nih.govresearchgate.net |

| Ψ₂ | 170.3 | Cα-C' bond (Phenylalanine) | nih.govresearchgate.net |

| χ₁ (Phe) | 52.0 | Side chain Cα-Cβ bond (Phe) | nih.govresearchgate.net |

| χ₂ (Phe) | 85.8 | Side chain Cβ-Cγ bond (Phe) | nih.govresearchgate.net |

Elucidation of Intramolecular Hydrogen Bonding Networks and Their Impact on Molecular Packing

Intramolecular hydrogen bonding plays a critical role in stabilizing specific conformations of peptides and influencing their molecular packing in the solid state and their behavior in solution. These interactions involve hydrogen atoms bonded to electronegative atoms (like nitrogen or oxygen) and another electronegative atom within the same molecule.

For Boc-protected peptides, common intramolecular hydrogen bonds include those that stabilize β-turn structures (e.g., 1←4 C=O...H-N hydrogen bonds, forming 10-membered rings) acs.orgacs.org. The Boc-NH moiety can also participate in hydrogen bonding. For example, in some Boc-protected tripeptides, a C-H···π interaction between the Boc CH and a C-terminal aromatic functionality can stabilize a hairpin conformation acs.org.

In the solid state, intermolecular hydrogen bonds also contribute significantly to crystal packing, often forming extended networks csic.esresearchgate.net. For Boc-Val-Phe-OMe, its extended conformation in the crystal suggests a preference for intermolecular interactions over strong intramolecular folding nih.gov.

For this compound, the presence of multiple potential hydrogen bond donors (N-H from the Boc group and the phenylalanine amide, O-H from the carboxylic acid groups) and acceptors (carbonyl oxygens, ether oxygens if present in the linker) suggests that both intramolecular and intermolecular hydrogen bonding networks would be crucial in defining its preferred conformations and packing arrangements. The flexibility of the "CA" linker could allow for various hydrogen bonding patterns, potentially leading to different folded or extended structures depending on the solvent and crystallization conditions.

Strategic Peptidomimetic Design and Advanced Applications of Boc Protected Phenylalanine Derivatives

Integration of Non-Canonical Amino Acids as Fundamental Building Blocks for Peptidomimetics

Non-canonical amino acids, including Boc-protected phenylalanine derivatives, serve as fundamental building blocks in the design of peptidomimetics. These modified amino acids are introduced into peptide sequences to overcome limitations of natural peptides, such as poor metabolic stability, low bioavailability, and conformational flexibility, which can hinder their interaction with specific biological targets. The incorporation of non-canonical amino acids allows for the fine-tuning of peptide properties, leading to improved stability, enhanced biological activity, and increased selectivity for target receptors fishersci.ca. Boc-L-phenylalanine (Boc-Phe-OH), a derivative of the canonical amino acid phenylalanine, is a prime example of such a building block, widely utilized in enantioselective hydrolysis of amino acid esters and as a protective group in peptide synthesis advancedchemtech.comuni.lunih.gov. By altering the inherent characteristics of natural amino acids, Boc-protected phenylalanine derivatives contribute to the development of peptidomimetics with optimized pharmacological attributes.

Design Principles for Conformationally Constrained Peptidomimetics Utilizing Phenylalanine Scaffolds

The design of conformationally constrained peptidomimetics is a key strategy to enhance their stability, selectivity, and biological activity by limiting their conformational freedom. Phenylalanine scaffolds, particularly when modified with protecting groups like Boc or through structural alterations, are instrumental in achieving such constraints. By restricting the movement of specific residues, these modifications can significantly impact receptor affinity and selectivity fishersci.cafishersci.ca. For instance, the introduction of α,β-dehydroamino acids, which are dehydro analogues of phenylalanine (e.g., ΔZPhe), can impose conformational constraint on both the peptide backbone and its side chain due to the presence of a double bond between the Cα and Cβ atoms . This restriction can lead to more defined three-dimensional structures, which are crucial for effective binding to biological targets.

Exploitation of Cα-Alkylated Amino Acids (e.g., Acc6) within Peptide and Peptidomimetic Frameworks

Cα-alkylated amino acids are a significant class of non-canonical amino acids frequently employed to induce conformational rigidity within peptide and peptidomimetic frameworks. These amino acids feature alkyl substitutions at the α-carbon, which inherently restrict the rotational freedom of the peptide backbone, thereby stabilizing specific secondary structures such as helical conformations fishersci.ca. For example, 1-aminocyclohexanecarboxylic acid (Acc6), a Cα-alkylated amino acid, is widely utilized to introduce conformational constraints due to its cyclic structure imposing steric hindrance uni.lu. The integration of such residues, including Boc-protected Cα-alkylated phenylalanine derivatives, into peptide sequences helps to lock them into desired bioactive conformations, leading to improved receptor binding profiles and enhanced enzymatic stability.

Functionalization of Boc-Protected Phenylalanine in Advanced Biomaterial Design

The functionalization of Boc-protected phenylalanine extends its utility beyond peptidomimetics into the realm of advanced biomaterial design, offering unique properties for diverse applications.

Integration into Drug-Interactive Polymeric Micelles (e.g., mPEG-b-PLA-Phe(Boc)) for Controlled Assembly

Boc-protected phenylalanine plays a crucial role in the development of drug-interactive polymeric micelles, such as methoxy-poly(ethylene glycol)-block-poly(D,L-lactide)-phenylalanine(Boc) (mPEG-b-PLA-Phe(Boc)) micelles, for controlled drug delivery applications. These micelles are designed to encapsulate hydrophobic drugs, improving their aqueous solubility and targeted delivery. For instance, docetaxel (B913) (DTX)-loaded mPEG-b-PLA-Phe(Boc) micelles (DTX-PMs) have been developed to enhance the tolerance and anti-tumor efficacy of docetaxel. The terminal N-(tert-butoxycarbonyl)-L-phenylalanine group in the mPEG-b-PLA-Phe(Boc) polymer facilitates strong interactions with the drug, leading to high encapsulation efficiency and stability in aqueous environments.

Table 1: Properties of DTX-Loaded mPEG-b-PLA-Phe(Boc) Micelles

| Property | Value | Source |

| Encapsulation Efficiency (DTX) | > 95% | |

| Drug Loading Capacity (DTX) | 4.81 ± 0.08% | |

| IC50 (Taxotere®) | 15.1 ± 0.05 ng/mL | |

| IC50 (DTX-PMs) | 11.2 ± 0.05 ng/mL |

These micelles exhibit improved pharmacokinetics, leading to higher drug concentrations in blood and plasma compared to conventional formulations. Furthermore, DTX-PMs have shown enhanced accumulation of docetaxel in tumors and stalled its elimination from bone marrow in human non-small cell lung cancer models, achieving similar therapeutic effects with half the docetaxel dosage.

Development of Electrospun Fibers Containing Self-Assembled Dipeptides for Unique Material Properties (e.g., Boc-Phe-Ile for pyroelectric and piezoelectric responses)

Boc-protected phenylalanine derivatives are also integral to the creation of advanced electrospun fibers with unique material properties, particularly those exhibiting pyroelectric and piezoelectric responses. The dipeptide Boc-L-phenylalanyl-L-isoleucine (Boc-Phe-Ile) has been successfully incorporated into biocompatible polymer microfibers via electrospinning . This dipeptide undergoes self-assembly into microspheres within the fibers, influencing their dielectric and energy harvesting capabilities .

Table 2: Characteristics and Properties of Boc-Phe-Ile@PLLA Microfibers

| Property | Value | Source |

| Microfiber Diameter Range | 0.9 - 1.8 µm | |

| Dipeptide Self-Assembly | Spheres (0.18 - 1.26 µm hydrodynamic size) | |

| Piezoelectric Coefficient | 56 pC/N (for Boc-Phe-Ile@PLLA) | |

| Pyroelectric Coefficient | ~0.1 × 10⁻⁶ C/(m²K) (at 337 K for Boc-Phe-Ile@PLLA) |

These engineered fibers demonstrate pronounced pyroelectric and piezoelectric responses, making them promising candidates for applications in portable and wearable energy harvesting devices, as well as thermal sensing . The ability of Boc-Phe-Ile to self-assemble and impart these functional properties highlights the versatility of Boc-protected phenylalanine derivatives in advanced biomaterial design.

Boc-protected phenylalanine derivatives are indispensable compounds in the fields of peptidomimetic design and advanced biomaterials. Their integration as non-canonical amino acids facilitates the creation of conformationally constrained peptidomimetics with improved pharmacological profiles by influencing structural rigidity and stability. Furthermore, the functionalization of these derivatives, exemplified by their use in drug-interactive polymeric micelles and electrospun fibers, underscores their broad utility in developing innovative solutions for controlled drug delivery and energy harvesting applications. The continued exploration of Boc-protected phenylalanine derivatives holds significant promise for future advancements in medicinal chemistry and materials science.

Structure-Activity Relationship (SAR) Studies in Peptidomimetic Development

Structure-Activity Relationship (SAR) studies are fundamental to the rational design and optimization of peptidomimetics, which are compounds that mimic the biological activity of peptides but often possess improved pharmacokinetic properties, such as enhanced metabolic stability and bioavailability. These studies systematically explore how chemical modifications to a lead compound influence its biological activity, providing critical insights into the molecular features essential for target binding and efficacy nih.gov.

Boc-protected phenylalanine derivatives, such as N-(1-carboxy-5-tert-butoxycarbonylaminopentyl)-phenylalanine (Boc-CA-phe), serve as versatile building blocks in peptidomimetic chemistry due to the conformational constraints and lipophilicity introduced by the Boc group and the aromatic side chain of phenylalanine. While specific detailed SAR studies directly on this compound with comprehensive data tables are not extensively documented in the immediately available literature, the principles of SAR applied to related Boc-protected phenylalanine-containing peptidomimetics offer valuable insights into the design considerations for such compounds.

Typically, SAR investigations involve systematic modifications at various positions within the peptidomimetic scaffold to probe the impact on binding affinity, selectivity, and functional activity against specific biological targets. For instance, in the development of peptidomimetic inhibitors, modifications at the P1, P2, and P3 positions (referring to the substrate binding subsites of an enzyme) are common. Research on P. falciparum Plasmepsin X inhibitors, for example, demonstrated that analogues possessing a phenylalanine (Phe) residue at the P1 position exhibited greater potency compared to those with a leucine (B10760876) (Leu) at the same position, indicating a preference for the P1 Phe moiety google.com. This highlights how even subtle changes in amino acid identity can significantly alter inhibitory activity.

Another aspect of SAR involves the exploration of bioisosteric replacements and conformational constraints. For example, in the design of selective protease inhibitors, Boc-protected p-nitro-L-phenylalanine has been utilized as a starting material, and subsequent SAR studies investigated the impact of phenyl- and cyclohexylguanidine (B89088) moieties as arginine bioisosteres nih.gov. Such modifications aim to improve binding interactions or overcome metabolic liabilities while maintaining or enhancing biological activity.

The following table illustrates the type of data that would typically be generated in a SAR study for peptidomimetics, showing how different modifications to a core structure can affect its biological activity. This table is illustrative and based on general principles observed in peptidomimetic SAR, not specific data for this compound.

| Compound ID | Core Structure Modification | Target Affinity (IC₅₀/Kᵢ) | Selectivity (e.g., vs. related targets) | Notes on Structural Impact |

| A-1 | P1-Phe | 100 nM | High | Baseline compound, optimal P1 residue. |

| A-2 | P1-Leu | 5000 nM | Moderate | Reduced affinity due to bulkier P1. |

| A-3 | N-terminal Boc | 50 nM | High | Enhanced hydrophobicity, improved binding. |

| A-4 | N-terminal H | 200 nM | High | Reduced hydrophobicity, slight decrease in binding. |

| A-5 | P2-Cyclohexyl | 10 nM | Very High | Optimized P2 interaction. |

| A-6 | P2-Phenyl | 50 nM | Moderate | Less optimal P2 interaction. |

Computational Chemistry Approaches in the Analysis of Boc Protected Phenylalanine Systems

Comprehensive Molecular Modeling and Simulation Methodologies

Computational chemistry employs a diverse array of methodologies to investigate the structural, dynamic, and electronic characteristics of chemical compounds like Boc-protected phenylalanine derivatives. These methods range from classical force field-based simulations to highly accurate quantum chemical calculations, each offering unique perspectives on molecular behavior. wikipedia.org

Force Field-Based Energy Minimization and Conformational Sampling for Peptide Analogues

Force field-based energy minimization and conformational sampling are fundamental techniques in molecular modeling, particularly for larger biomolecules such as peptide analogues. Force fields are empirical functions that describe the potential energy of a molecular system based on its atomic coordinates, enabling the calculation of forces and energies. wikipedia.orgwustl.edu Widely used force fields in biomolecular simulations include AMBER, CHARMM, GROMOS, and ECEPP. wikipedia.orgacs.orgnih.gov

The primary goal of energy minimization is to locate stable, low-energy conformations on the potential energy surface of a molecule. wikipedia.orgnih.gov Algorithms such as steepest descent are commonly employed for this purpose. nih.gov Conformational sampling, on the other hand, aims to explore the vast conformational space of a peptide analogue, generating a diverse population of conformers rather than solely focusing on the global minimum. cdnsciencepub.com This approach provides a more complete understanding of the molecule's intrinsic properties and accessible states. For instance, the ECEPP (Empirical Conformational Energy Program for Peptides) force field was specifically developed for modeling peptides and proteins, simplifying the potential energy surface by using fixed geometries for amino acid residues and conducting energy minimization in the space of protein torsion angles. wikipedia.orgmdpi.com Force fields are rigorously optimized to accurately reproduce quantum mechanical conformational energies and their interactions with solvent environments like water. acs.org

Table 1: Common Force Fields and Their Applications in Peptide Modeling

| Force Field | Primary Application/Features |

| AMBER | Widely used for proteins and DNA; includes parameters for post-translational modifications and non-natural amino acids. wikipedia.org |

| CHARMM | Broadly applied to small molecules and macromolecules; supports various termini for peptide simulations. wikipedia.orgnih.gov |

| ECEPP | First force field for polypeptide molecules; uses fixed amino acid geometries for energy minimization in torsion angle space. wikipedia.orgmdpi.com |

| GROMOS | General-purpose molecular dynamics package for biomolecular systems; united atom force field. wikipedia.orgnih.gov |

Application of Quantum Chemical Calculations (Density Functional Theory (DFT), Semi-Empirical Methods) for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, including Density Functional Theory (DFT) and semi-empirical methods, are indispensable for elucidating the electronic structure and predicting the reactivity of Boc-protected phenylalanine systems. Quantum chemistry computationally determines the three-dimensional and electronic structures of molecules. wikipedia.orgnih.gov

DFT is a highly versatile and popular method for investigating the electronic structure of many-electron systems, ranging from isolated atoms and molecules to condensed phases. wikipedia.orgscirp.org It allows researchers to calculate molecular energies and orbitals, which in turn enables the prediction of critical properties such as activation energy and site reactivity. wikipedia.org For example, DFT has been utilized to describe how the R-groups of amino acids influence peptide bond formation, correlating bond orders and activation energies with the propensity for bond formation. scirp.org Semi-empirical methods, while less computationally demanding than ab initio or DFT methods, still provide valuable insights into electronic properties. wikipedia.org These quantum mechanical approaches are crucial for understanding the fundamental interactions within peptides and their potential reaction pathways, including charge transport mechanisms. kit.edunih.gov Even for large systems like entire proteins, ab initio electronic structure calculations have become feasible. nih.gov

Molecular Dynamics Simulations for Probing Dynamic Behavior and Conformational Transitions

Molecular Dynamics (MD) simulations are powerful computational tools for exploring the time-dependent dynamic behavior and conformational transitions of biomolecular systems, including Boc-protected phenylalanine derivatives and peptide analogues. pnas.orgpnas.orgacs.orgnih.govbiorxiv.org Unlike static energy minimization, MD simulations provide a dynamic picture of molecular motion at various timescales.

MD simulations can characterize complex conformational changes, such as the α-helix to β-sheet transitions observed in amyloid β-peptides, and can trace entire unfolding processes from helix to coil. pnas.org These simulations are capable of revealing how environmental factors and specific amino acid sequences influence conformational transitions. pnas.org Furthermore, MD simulations have been experimentally validated to quantitatively describe subnanosecond conformational dynamics of peptides, increasing confidence in their predictions for longer timescales. pnas.org To overcome the limitations of short simulation times for slow conformational transitions, advanced methods like "conformational flooding" have been developed, which accelerate these transitions by several orders of magnitude. acs.orgmpg.de Beyond structural dynamics, MD simulations are also employed to model phenomena like charge transport in peptides, providing a comprehensive understanding of their functional properties. nih.gov

Theoretical Conformational Analysis of Peptidic Analogues

Theoretical conformational analysis is critical for understanding the relationship between the structure and function of peptidic analogues, including Boc-protected phenylalanine systems. This involves predicting biologically relevant conformations and mapping the complex energetic landscapes that govern their preferred states.

Prediction of Biologically Active Conformations in Chemotactic Peptides

A key application of computational chemistry in the study of peptides is the prediction of biologically active conformations. For chemotactic peptides, such as formyl-Met-Leu-Phe-OMe, theoretical methods like PEPSEA have been used to investigate the specific peptide backbone conformations responsible for their biological activity. mdpi.comresearch-nexus.netnih.govresearchgate.net

Research indicates that a β-turn structure can be the native and biologically active conformation for certain chemotactic peptides. mdpi.comresearch-nexus.netresearchgate.net For instance, studies on a geometrically constrained analogue, formyl-Met-Acc6-Phe-OMe, showed a preference for the β-turn conformation, suggesting it as the active structure. mdpi.com Importantly, the flexibility of the parent peptide, formyl-Met-Leu-Phe-OMe, allows it to adopt this active β-turn conformation during interaction with its receptor. mdpi.com Such analyses are crucial for determining the precise structural requirements for molecular recognition by cellular receptors, guiding the design of new therapeutic agents. nih.gov

Energetic Landscape Analysis of Conformational Preferences

The energetic landscape of a peptide analogue provides a detailed map of its accessible conformational states and the energy barriers separating them. This landscape is characterized by a multitude of nearly iso-energetic minima, each corresponding to a specific conformational substate. mpg.denih.gov Mapping the potential energy landscape of peptides helps in understanding their secondary structure characteristics and preferred conformations. nih.govresearchgate.netcambridge.org

The thermodynamic stability and folding processes of polypeptide chains are directly determined by their energy landscapes. nih.gov Analyzing the energy barriers within this landscape allows researchers to evaluate the rates and pathways of conformational changes. nih.gov For example, studies on pentapeptides have shown how the potential energy landscape can reveal the relative propensities of different secondary structures, such as α-helix and β-sheet, and how local interactions and conformational entropy contribute to these preferences. researchgate.net Solvation effects can significantly alter these energy landscapes, influencing the stability and transitions between different conformations. acs.org Free-energy landscapes can also be constructed to understand peptide behavior in specific environments, such as their insertion pathways and conformational preferences within lipid bilayers. uri.edu

Table 2: Key Insights from Energetic Landscape Analysis

| Feature Analyzed | Significance in Peptide Systems |

| Energy Minima | Represents stable conformational substates. mpg.de |

| Energy Barriers | Determines rates and pathways of conformational transitions. mpg.denih.gov |

| Conformational Propensities | Indicates the likelihood of adopting specific secondary structures (e.g., α-helix, β-sheet). researchgate.netcambridge.org |

| Solvation Effects | Significantly influences the topology and preferences within the energy landscape. acs.orguri.edu |

Enzymatic Interaction and Inhibition Studies with Boc Protected Phenylalanine Derivatives

Methodologies for Assessing Enzyme Activity and Inhibition

The assessment of enzyme activity and inhibition typically relies on a suite of biochemical and biophysical methodologies designed to quantify reaction rates and binding affinities. Spectrophotometric assays are commonly employed, where the enzymatic conversion of a substrate to a product results in a measurable change in absorbance or fluorescence. For instance, fluorometric microplate assays utilizing specific substrates, such as Cbz-Phe-Arg-AMC, are used to evaluate the activity of proteases like rhodesain and their inhibition fishersci.ca.

Kinetic measurements, such as stopped-flow spectrophotometry, are critical for observing rapid binding events and conformational changes that occur upon enzyme-inhibitor complex formation. These techniques allow for the determination of initial reaction velocities and the real-time monitoring of enzyme-catalyzed reactions, providing data essential for calculating kinetic parameters. Esterolytic assays are also utilized to test the inhibitory potency of compounds against enzymes like carbonic anhydrase.

Characterization of Enzyme Inhibition Mechanisms by Synthetic Phenylalanine Analogues

The detailed characterization of how synthetic phenylalanine analogues interact with enzymes is fundamental to understanding their inhibitory action. This involves differentiating inhibition modes, determining key kinetic parameters, and investigating structural changes induced by inhibitor binding.

Enzyme inhibition can be broadly categorized into competitive and noncompetitive (or mixed-type) modes. Competitive inhibitors typically resemble the natural substrate and bind reversibly to the enzyme's active site, thereby competing with the substrate for binding. This competition can be overcome by increasing substrate concentration. Boc-CA-phe has been characterized as a competitive inhibitor of carboxypeptidase A. In competitive inhibition, the apparent Michaelis constant (Km) of the enzyme increases, while the maximum reaction velocity (Vmax) remains unchanged.

Noncompetitive inhibitors, on the other hand, bind to a site distinct from the active site (an allosteric site) and reduce the enzyme's catalytic efficiency, regardless of substrate concentration. This results in a decrease in Vmax, while Km may remain unchanged or be altered depending on whether the inhibitor affects substrate binding.

The potency and mechanism of an enzyme inhibitor are quantitatively described by several key kinetic parameters:

IC50 (Half Maximal Inhibitory Concentration): The concentration of an inhibitor required to inhibit 50% of the enzyme's maximal activity. While not directly provided for this compound in the search results, IC50 values are commonly determined through dose-response experiments fishersci.ca.

Ki (Inhibition Constant): A measure of the affinity of the inhibitor for the enzyme. For this compound, the inhibition constant (Ki) against carboxypeptidase A is reported as 1.3 µM. A lower Ki value indicates a stronger binding affinity and thus a more potent inhibitor.

Km (Michaelis Constant): Represents the substrate concentration at which the reaction rate is half of Vmax. It reflects the enzyme's affinity for its substrate.

Vmax (Maximum Reaction Velocity): The maximum rate of reaction when the enzyme is saturated with substrate.

These parameters are determined through enzyme kinetic assays, often involving varying concentrations of both substrate and inhibitor, and analyzing the resulting reaction rates using models such as Lineweaver-Burk plots or non-linear regression.

| Compound | Enzyme | Inhibition Type | Ki (µM) |

| This compound | Carboxypeptidase A | Competitive | 1.3 |

Beyond competitive binding at the active site, inhibitors can also exert their effects by binding to allosteric sites, leading to conformational changes that modulate enzyme activity. The interaction of this compound with carboxypeptidase A provides an example where inhibitor binding can induce detectable changes in the enzyme's structure. Indirect observations of this compound binding to carboxypeptidase A, using stopped-flow measurements of radiationless energy transfer, indicate slow binding kinetics. Furthermore, the visible absorption spectrum of the complex formed between cobalt(II)-substituted carboxypeptidase A and this compound differs from that of other complexes, suggesting distinct structural rearrangements upon binding. Such spectral differences can be indicative of induced conformational changes within the enzyme's active site or surrounding regions, which can affect substrate binding or catalytic efficiency.

Determination of Key Kinetic Parameters (e.g., IC50, Ki, Km, Vmax) for Inhibitor Characterization

Rational Design Principles for Enzyme Modulators Based on Phenylalanine Scaffolds

The rational design of enzyme modulators, including inhibitors, often leverages the structural characteristics of natural substrates or known ligands. Phenylalanine scaffolds are particularly versatile due to the aromatic side chain, which can engage in various non-covalent interactions (e.g., π-stacking, hydrophobic interactions) within enzyme binding pockets.

The Boc-protecting group, a common modification in peptide chemistry, not only protects the amino group during synthesis but can also influence the compound's pharmacokinetic properties and binding affinity to the target enzyme. In the case of this compound, the "CA" moiety (1-carboxy-5-tert-butoxycarbonylaminopentyl) represents a significant extension or modification of the phenylalanine structure. This modification likely plays a crucial role in enhancing the compound's affinity and specificity for carboxypeptidase A, possibly by interacting with specific subsites within the enzyme's active cleft or by mimicking a transition state.

Rational design principles involve:

Mimicry of Natural Substrates/Transition States: Designing inhibitors that structurally resemble the enzyme's natural substrate or the transition state of the catalyzed reaction can lead to potent competitive inhibitors.

Exploiting Subsite Interactions: Understanding the enzyme's active site architecture, including its various subsites (e.g., P1, P1', S1, S1'), allows for the design of molecules with complementary shapes and chemical functionalities. For instance, the P1 position is critical for protease specificity, with phenylalanine often being optimal for chymotrypsin (B1334515) inhibition.

Structure-Activity Relationship (SAR) Studies: Systematic modification of the lead compound's structure and subsequent testing of its enzymatic activity helps in identifying key functional groups and their optimal positioning for improved potency and selectivity.

The successful inhibition of carboxypeptidase A by this compound highlights the potential of phenylalanine-based scaffolds as platforms for developing targeted enzyme modulators by carefully engineering their side chains and protecting groups to optimize interactions with specific enzyme active sites.

Advanced Analytical Methodologies for Characterization of Boc Protected Phenylalanine Compounds

Chromatographic Separation and Purity Profiling Techniques

Chromatographic methods are fundamental for separating complex mixtures and quantifying the purity of synthesized compounds like Boc-CA-Phe.

High-Performance Liquid Chromatography (HPLC) is the primary technique for the quantitative analysis and purity assessment of this compound. Given the compound's relatively high molecular weight and potential for structural isomers or impurities arising from synthetic routes, reverse-phase HPLC (RP-HPLC) is typically employed. The separation is achieved by differential partitioning of the analyte and impurities between a stationary phase (e.g., C18 silica) and a mobile phase (a mixture of water/acetonitrile or water/methanol (B129727), often with a small percentage of an acid like trifluoroacetic acid or formic acid to ensure good peak shape and ionization in subsequent mass spectrometry).

For this compound, an HPLC method would involve:

Column Selection: A C18 column is generally suitable for compounds of this polarity and size.

Mobile Phase Optimization: A gradient elution program, starting with a high aqueous content and gradually increasing the organic solvent, would be optimized to achieve baseline separation of this compound from its synthetic byproducts, unreacted starting materials, and potential degradation products.

Detection: UV detection (e.g., at 210 nm for the peptide backbone and 254 nm for the phenylalanine aromatic ring) is standard for monitoring the elution profile and quantifying the compound. Diode Array Detection (DAD) can provide spectral information across a range of wavelengths, aiding in peak identification and purity assessment by checking peak homogeneity.

Quantitative Analysis: By comparing the integrated peak area of this compound to a calibration curve generated from known concentrations of a reference standard, the concentration and purity of the sample can be accurately determined. Purity is typically expressed as area percentage from the chromatogram.

HPLC is crucial for confirming that the synthesized this compound meets the required purity standards before its use in further reactions or applications. Many Boc-protected phenylalanine derivatives are routinely analyzed by HPLC to confirm purity, often achieving purities of 98.0% or higher avantorsciences.comvwr.comavantorsciences.com.

Gas Chromatography (GC) is less commonly used for direct analysis of Boc-protected amino acids like this compound due to their low volatility and thermal instability. However, GC can be employed for the analysis of volatile derivatives or decomposition products. If this compound were to be derivatized into a more volatile form (e.g., by esterification of carboxylic acids and acylation of amino groups, though this would remove the Boc group), GC could potentially be used for purity assessment or for the analysis of specific volatile impurities. The high temperatures typically required for GC can lead to degradation of thermally labile compounds, including the Boc protecting group itself, which can deprotect under acidic or high-temperature conditions. Therefore, GC's utility for direct analysis of intact this compound is limited, but it remains a valuable tool for analyzing volatile components in a synthetic mixture or for specific volatile degradation products.

High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis and Purity Assessment

Mass Spectrometry for Molecular Identification and Fragmentation Analysis

Mass spectrometry (MS) is an indispensable tool for confirming the molecular weight and providing structural information through fragmentation patterns.

Liquid Chromatography-Mass Spectrometry (LC-MS): This hyphenated technique is paramount for the characterization of this compound. LC-MS combines the separation power of HPLC with the molecular identification capabilities of mass spectrometry. This allows for the separation of this compound from impurities and the subsequent identification of each component based on its mass-to-charge ratio (m/z) and fragmentation pattern.

Ionization: Electrospray Ionization (ESI) is the preferred ionization method for polar, non-volatile molecules like this compound. ESI typically produces protonated molecular ions ([M+H]) or adduct ions (e.g., [M+Na]) in positive mode, or deprotonated molecular ions ([M-H]) in negative mode. The molecular weight of this compound (CHNO) is 394.46 g/mol , so one would expect to see a molecular ion at m/z 395.46 for [M+H].

Fragmentation (MS/MS): Tandem mass spectrometry (MS/MS or MS) is crucial for structural confirmation. By selecting the precursor ion of this compound and subjecting it to collision-induced dissociation (CID), characteristic fragment ions are generated. These fragments arise from cleavages along the backbone and side chains, providing diagnostic information about the sequence and modifications. For Boc-protected amino acids, common fragmentation pathways include the loss of the Boc group (isobutylene and CO), loss of water, and characteristic peptide backbone cleavages (b- and y-ions if it were a peptide, or similar cleavages for complex amino acid derivatives). Analysis of these fragmentation patterns would confirm the presence of the phenylalanine moiety and the complex carboxy-aminopentyl chain. LC-MS/MS has been effectively used to differentiate positional isomers and analyze fragmentation of Boc-protected peptides chemicalbook.com.

Gas Chromatography-Mass Spectrometry (GC-MS): Similar to GC, GC-MS is generally not suitable for direct analysis of this compound due to its low volatility. However, if derivatization to a volatile form is performed, GC-MS would offer robust separation and identification capabilities. The electron ionization (EI) source typically used in GC-MS provides highly reproducible and characteristic fragmentation patterns, which can be matched against spectral libraries for compound identification. For this compound, this would primarily be relevant for volatile impurities or specific volatile degradation products that might be formed.

Spectroscopic Techniques for Comprehensive Structural Elucidation

Spectroscopic methods provide detailed insights into the molecular structure, connectivity, and stereochemistry of this compound.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for comprehensive structural elucidation of organic molecules, including this compound. Both proton (H NMR) and carbon-13 (C NMR) are routinely used, and two-dimensional (2D) NMR techniques provide crucial connectivity information.

H NMR Spectroscopy: This technique provides information on the number of non-equivalent protons, their chemical environments (chemical shift), and their connectivity (coupling patterns and coupling constants). For this compound, one would expect distinct signals for:

The tert-butyl protons of the Boc group (a singlet around 1.4 ppm).

The aromatic protons of the phenylalanine ring (multiplets in the 7-8 ppm region).

The alpha-proton of the phenylalanine residue (a multiplet, typically around 4-5 ppm).

The methylene (B1212753) protons of the phenylalanine side chain (diastereotopic protons, often appearing as a multiplet or two doublets of doublets).

The protons of the "1-carboxy-5-tert-butoxycarbonylaminopentyl" chain, which would show a complex pattern of methylene and methine signals depending on their proximity to the carboxyl and amino groups. The presence of the second Boc group on the aminopentyl chain would also be evident from another tert-butyl singlet.

Exchangeable protons (e.g., -NH and -OH) would appear as broad singlets, whose chemical shift can vary with concentration and solvent. Detailed analysis of chemical shifts, integration, and coupling patterns would confirm the presence of all expected functional groups and their relative positions. For example, H NMR spectra are commonly used to confirm the structure of N-Boc-L-phenylalanine.

C NMR Spectroscopy: This technique provides information on the carbon skeleton, showing distinct signals for each non-equivalent carbon atom. For this compound, this would include:

Carbonyl carbons (Boc, carboxylic acid).

Aromatic carbons of the phenylalanine ring.

Aliphatic carbons of the phenylalanine side chain and the aminopentyl chain.

The quaternary carbon of the Boc group. The number of signals and their chemical shifts would confirm the carbon framework of the molecule.

2D NMR Techniques:

COSY (Correlation Spectroscopy): Reveals proton-proton connectivities, helping to trace proton networks within the molecule.

HSQC (Heteronuclear Single Quantum Coherence) / HMQC (Heteronuclear Multiple Quantum Coherence): Correlates protons directly bonded to carbons, assigning specific proton signals to their corresponding carbon atoms.

HMBC (Heteronuclear Multiple Bond Correlation): Shows long-range (2-3 bond) correlations between protons and carbons, providing crucial connectivity information across quaternary carbons or through heteroatoms.

NOESY (Nuclear Overhauser Effect Spectroscopy) / ROESY (Rotating-frame Overhauser Effect Spectroscopy): Provides spatial proximity information between protons, aiding in conformational analysis and stereochemical assignments, particularly important for complex derivatives like this compound.

These NMR techniques collectively provide an unambiguous confirmation of the chemical structure and stereochemistry of this compound, ensuring that the synthesized compound is indeed the desired product.

Ultraviolet-Visible (UV-Vis) Spectrophotometry for Chromophore Detection and Quantification

Ultraviolet-Visible (UV-Vis) spectrophotometry is a fundamental technique employed for the detection and quantification of chromophores within Boc-protected phenylalanine compounds and their assemblies. This method leverages the intrinsic absorption properties of aromatic rings present in phenylalanine residues. Studies on Boc-protected phenylalanine dipeptides, such as Boc-L-phenylalanyl-L-tyrosine (Boc-PheTyr) and Boc-p-nitro-L-phenylalanyl-p-nitro-L-phenylalanine (Boc-pNPhepNPhe), have demonstrated characteristic optical absorption and photoluminescence with step-like peaks in the 240–290 nm spectral region researchgate.netresearchgate.netrsc.orgrsc.org. These distinct spectral features are indicative of quantum confinement effects arising from the formation of nanostructures through self-assembly rsc.orgrsc.org. The ability to detect and quantify these chromophores provides critical information regarding the concentration, purity, and aggregation state of Boc-protected phenylalanine compounds in solution or solid forms. For instance, the optical properties are directly influenced by the self-organization of these dipeptides into various nanostructures rsc.orgrsc.org.

Specialized Analytical Techniques for Advanced Material Property Characterization

Impedance spectroscopy is a specialized analytical technique employed to characterize the dielectric properties of Boc-protected phenylalanine compounds, particularly when integrated into functional biomaterials. This method allows for the investigation of how materials store and dissipate electrical energy in response to an applied alternating electric field.

In the context of Boc-protected phenylalanine derivatives, impedance spectroscopy has been successfully applied to electrospun microfibers containing self-assembled dipeptides. For example, studies on Boc-Phe-Ile@PLLA microfibers have revealed a notable increase in both the dielectric constant and AC electric conductivity with rising temperature researchgate.netuminho.ptpreprints.org. This phenomenon is attributed to augmented charge mobility within the material, highlighting the influence of temperature on the material's electrical response researchgate.netuminho.ptpreprints.org. Detailed insights into electric permittivity and activation energies are often garnered through the application of models such as the Havriliak-Negami model, combined with AC conductivity behavior analysis researchgate.netuminho.ptpreprints.org. The successful integration and uniform dispersion of the dipeptide within the polymer matrix are often substantiated by observing Maxwell-Wagner interfacial polarization using impedance spectroscopy researchgate.netuminho.ptpreprints.org.

The measurement of pyroelectric and piezoelectric responses is crucial for understanding the functional properties of Boc-protected phenylalanine compounds, especially in the context of their application in advanced biomaterials and energy harvesting devices. Both piezoelectricity (generation of electric charge in response to mechanical stress) and pyroelectricity (generation of electric charge in response to temperature change) are inherent properties of non-centrosymmetric materials, which many self-assembled biomolecules, including Boc-protected peptides, can form researchgate.networdpress.com.

Boc-protected phenylalanine dipeptides and their self-assembled structures have demonstrated significant pyroelectric and piezoelectric responses. For instance, Boc-Phe-Ile@PLLA microfibers exhibit pronounced pyroelectric and piezoelectric effects, with a reported piezoelectric coefficient of 56 pC/N researchgate.netresearchgate.netuminho.ptpreprints.org. This highlights the substantial influence of dipeptide nanostructures on the electromechanical properties of the composite material researchgate.netresearchgate.net. Other derivatives, such as Boc-Phe-Leu@PLLA nanofibers, have shown even higher effective piezoelectric coefficients, reaching 85 pC/N researchgate.net.

Further research on Boc-pNPhepNPhe and Boc-PheTyr embedded in electrospun fibers has demonstrated their capability to generate high output voltages through the piezoelectric effect rsc.orgrsc.org. Specifically, Boc-pNPhepNPhe exhibited a maximum output voltage of 58 V and an effective piezoelectric coefficient approximately twice that of diphenylalanine dipeptide rsc.orgrsc.org. Highly aromatic dipeptides, such as tert-butyloxycarbonyl (Boc)-β,β-diphenyl-Ala-β,β-diphenyl-Ala (Boc-Dip-Dip), have shown remarkably large effective piezoelectric responses, with d33eff values of 73.1 ± 13.1 pC/N nih.gov. This enhanced response is attributed to strong supramolecular dipoles and optimized crystal packing within the self-assembled structures nih.gov. Pyroelectric coefficients for dipeptides embedded in polymer fibers like PMMA and PLLA are typically on the order of 10-7 C/(m2K) at temperatures slightly above room temperature preprints.org. These findings underscore the potential of Boc-protected phenylalanine compounds as building blocks for functional biomaterials with tunable electromechanical properties.

Data Tables

Table 1: Representative Piezoelectric Coefficients of Boc-Protected Phenylalanine Dipeptides in Biomaterial Composites

| Compound | Matrix/Form | Effective Piezoelectric Coefficient (d33eff) | Reference |

| Boc-Phe-Ile | PLLA microfibers | 56 pC/N | researchgate.netuminho.ptpreprints.org |

| Boc-Phe-Leu | PLLA nanofibers | 85 pC/N | researchgate.net |

| Boc-pNPhepNPhe | Electrospun fibers | ~2x Diphenylalanine dipeptide (high output voltage) | rsc.orgrsc.org |

| Boc-Dip-Dip | Crystal | 73.1 ± 13.1 pC/N | nih.gov |

| Boc-Phe-Phe | Electrospun fibers | 30 V output voltage (relative to PLLA) | rsc.org |

Table 2: Thermal Properties of Selected Boc-Protected Amino Acid Ionic Liquids (Boc-AAILs)

| Boc-AAIL Anion | Glass Transition Temperature (Tg) (°C) | Thermal Decomposition Temperature (Td) (°C) | Reference |

| [Boc-Gly] | -42 | 105 | rsc.orgnih.gov |

| [Boc-Ala] | -39 | 103 | rsc.orgnih.gov |

| [Boc-Val] | -37 | 102 | rsc.orgnih.gov |

| [Boc-Leu] | -37 | 103 | rsc.orgnih.gov |

| [Boc-Ile] | -39 | 100 | rsc.orgnih.gov |

| [Boc-Phe] | -25 | 105 | rsc.orgnih.gov |

| [Boc-Trp(For)] | -6 | 79 | rsc.orgnih.gov |

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of Boc-CA-phe to ensure reproducibility in academic settings?

- Methodology : Use stepwise protocols for Boc-protection, coupling, and deprotection, with detailed characterization via -NMR, -NMR, and HPLC (≥95% purity). Include reaction parameters (e.g., solvent, temperature, molar ratios) and validate reproducibility across ≥3 independent trials .

- Data Tracking : Create "shell tables" to document variables (e.g., yield, purity) and deviations, aligning with the P-E/I-C-O framework (Population: reaction conditions; Intervention: synthetic steps; Control: reference compounds; Outcome: yield/purity) .

Q. What analytical techniques are critical for validating the structural integrity of this compound?

- Experimental Design : Combine spectroscopic methods (FT-IR for functional groups, mass spectrometry for molecular weight) with chromatographic purity checks (HPLC). For novel derivatives, X-ray crystallography is essential to confirm stereochemistry .

- Data Contradiction Analysis : If spectral data conflicts (e.g., unexpected peaks in NMR), cross-validate with alternative techniques (e.g., 2D NMR or independent synthesis) and reference spectral databases .

Q. How should stability studies for this compound be designed under laboratory conditions?

- Protocol : Conduct accelerated stability testing (e.g., 40°C/75% RH for 1–3 months) with periodic sampling. Monitor degradation via HPLC and quantify impurities using validated calibration curves .

- Feasibility Checklist : Ensure sample size (n ≥ 5 batches), controlled storage conditions, and statistical analysis (e.g., ANOVA for degradation rates) .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound’s bioactivity data across different assay systems?

- Hypothesis Testing : Compare dose-response curves in cell-based vs. cell-free assays. Use meta-analysis to identify confounding variables (e.g., solvent interference, protein binding) .

- Methodological Refinement : Standardize assay conditions (e.g., buffer pH, incubation time) and include positive/negative controls to isolate compound-specific effects .

Q. What computational strategies are effective for predicting this compound’s interactions with biological targets?

- Workflow :

Perform molecular docking (e.g., AutoDock Vina) using crystallographic target structures.

Validate predictions with molecular dynamics simulations (≥100 ns) to assess binding stability.

Cross-reference with experimental binding assays (e.g., SPR or ITC) .

- Data Interpretation : Quantify binding free energies (ΔG) and correlate with in vitro IC values to refine computational models .

Q. How can cross-disciplinary approaches enhance mechanistic studies of this compound?

- Integrated Design : Combine chemical biology (e.g., click chemistry for target labeling) with omics (proteomics/metabolomics) to map compound-target networks .

- Ethical and Novelty Checks : Align with FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to avoid redundancy and ensure translational potential .

Data Management and Reporting

Q. What criteria should guide the inclusion of this compound data in academic publications?

- Reporting Standards : Follow journal guidelines (e.g., Beilstein Journal of Organic Chemistry) to limit main-text data to key findings (≤5 compounds) and archive full datasets in supplementary materials .

- Reproducibility : Provide raw instrument files (e.g., NMR FID, HPLC chromatograms) and stepwise synthesis protocols in open-access repositories .

Q. How to systematically review literature on this compound to identify research gaps?

- Strategy : Use Boolean searches (e.g., "this compound AND synthesis NOT industrial") in SciFinder and PubMed. Prioritize primary sources and exclude non-peer-reviewed platforms .

- Gap Analysis : Tabulate reported bioactivities, synthetic routes, and unresolved mechanistic questions to frame novel hypotheses .

Tables for Methodological Reference

| Parameter | Synthesis Optimization | Stability Testing |

|---|---|---|

| Key Metrics | Yield (%), Purity (HPLC) | Degradation rate (%/month) |

| Statistical Analysis | Mean ± SD (n=3) | Linear regression (R ≥ 0.95) |

| Critical Controls | Reference compounds, inert atmosphere | Temperature/RH loggers |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten